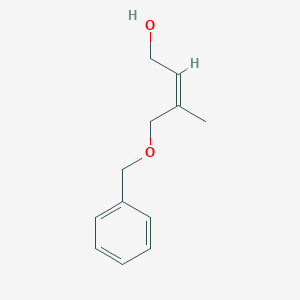

(Z)-3-methyl-4-benzyloxybut-2-enol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-3-methyl-4-phenylmethoxybut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVUEHYAOORWLV-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z Selective Wittig and Horner Wadsworth Emmons Hwe Reactions:the Horner Wadsworth Emmons Hwe Reaction is a Powerful Tool for Alkene Synthesis.thieme Connect.comwhile It Typically Favors the Formation of E Alkenes, Modifications Can Be Made to Achieve High Z Selectivity.mdpi.comresearchgate.netthe Still Gennari Modification, for Example, Uses Phosphonates with Electron Withdrawing Groups Like Bis Trifluoroethyl Phosphonoacetate in Combination with Strong, Non Coordinating Bases Like Khmds with 18 Crown 6 to Favor the Kinetic Z Alkene Product.thieme Connect.comreacting Benzyloxyacetaldehyde with a Suitable Z Selective Hwe Reagent Would Be a Direct Route to the Target Structure.

Table 3: Z-Selective Olefination Methods

| Reaction | Reagents/Conditions | Substrates | Z:E Selectivity | Notes |

| Lindlar Reduction | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) chem-station.comlibretexts.org | 3-methyl-4-benzyloxybut-2-yn-1-ol | >95:5 | Classic, reliable method. Requires careful monitoring to prevent over-reduction. chem-station.com |

| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH(CH₃)CO₂Et, KHMDS, 18-crown-6, THF, -78 °C thieme-connect.com | Benzyloxyacetaldehyde | Often >95:5 | Generates an ester, requiring further reduction to the alcohol. |

| Ando HWE | Ethyl diphenylphosphonoacetate, NaH, THF researchgate.net | Aldehydes | Up to 93% Z-selectivity | Provides high Z-selectivity under relatively mild conditions. researchgate.net |

These advanced methodologies provide chemists with a versatile toolkit for the precise and efficient construction of (Z)-3-methyl-4-benzyloxybut-2-enol, a valuable building block in synthetic organic chemistry.

Chemical Reactivity and Transformations of Z 3 Methyl 4 Benzyloxybut 2 Enol

Reactivity of the Olefinic Moiety in (Z)-3-methyl-4-benzyloxybut-2-enol

The carbon-carbon double bond in this compound is electron-rich due to the presence of alkyl and oxygen-containing substituents, making it susceptible to attack by electrophiles. Its Z-configuration plays a crucial role in determining the stereochemical outcome of various addition and cyclization reactions.

The alkene in this compound is expected to undergo typical electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would likely proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. byjus.comyoutube.com Subsequent attack by the halide would yield the corresponding halo-alcohol.

Cycloaddition reactions, such as the Diels-Alder reaction, are also plausible. askthenerd.comlibretexts.orglibretexts.org While the isolated double bond of this compound would act as the dienophile, its electron-rich nature suggests it would react most efficiently with an electron-poor diene. askthenerd.com The stereochemistry of the starting alkene is preserved in concerted cycloaddition reactions, meaning the Z-geometry would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative. libretexts.org Another potential transformation is a [3+2] cycloaddition, which can form a five-membered ring. chemistrytalk.org

Table 1: Predicted Products of Electrophilic Addition and Cycloaddition Reactions

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Hydrohalogenation | HBr | 4-(Benzyloxy)-3-bromo-3-methylbutan-1-ol |

| Diels-Alder | Butadiene | 1-((Benzyloxy)methyl)-2-methylcyclohex-4-ene-1-methanol |

| 1,3-Dipolar Cycloaddition | Ozone, then reduction | 1-(Benzyloxy)-2-methylpropane-1,2,4-triol |

Under strongly basic conditions, the allylic alcohol of this compound can be deprotonated to form an alkoxide. While direct nucleophilic addition to the unactivated alkene is unlikely, the molecule can potentially serve as a precursor to nucleophilic species. For instance, oxidation of the alcohol to the corresponding aldehyde or ketone would introduce an α-proton that could be abstracted by a strong base to form an enolate. masterorganicchemistry.com This enolate could then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations. masterorganicchemistry.comnih.govwikipedia.org

The direct formation of a vinyl anion by deprotonation of the vinylic proton is generally difficult and requires extremely strong bases. However, the allylic protons at C1 could potentially be abstracted under certain conditions to form an allylic anion, which exists as a resonance-stabilized species. This anion could then react with electrophiles at either C1 or C3.

The Z-configuration of the double bond in this compound is a critical factor in controlling the stereochemistry of addition reactions. For reactions that proceed through a concerted mechanism, such as dihydroxylation with osmium tetroxide or epoxidation with a peroxy acid, the addition would be expected to occur syn to the double bond. This would result in a specific diastereomer where the new substituents have a defined relative stereochemistry.

In reactions proceeding through a bridged intermediate, such as halogenation, an anti-addition is typically observed. The Z-geometry of the alkene would lead to a predictable diastereomeric product. The steric hindrance imposed by the methyl and benzyloxymethyl groups on one face of the double bond may also direct incoming reagents to the less hindered face, leading to facial selectivity. nih.gov

Functional Group Interconversions of the Allylic Alcohol in this compound

The primary allylic alcohol is a versatile functional group that can be readily converted into a variety of other functionalities, including aldehydes, carboxylic acids, ethers, and esters.

The primary allylic alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. rsc.orgresearchgate.net Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), are known to selectively oxidize allylic alcohols to the corresponding α,β-unsaturated aldehydes while preserving the double bond. nih.govresearchgate.netncert.nic.in Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the carboxylic acid. researchgate.net It is noteworthy that some oxidation methods for Z-allylic alcohols can lead to isomerization to the more stable E-isomer. rsc.orgwhiterose.ac.uk

Table 2: Predicted Products of Oxidation Reactions

| Oxidizing Agent | Predicted Major Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | (Z)-3-methyl-4-benzyloxybut-2-enal | Aldehyde |

| Manganese dioxide (MnO2) | (Z)-3-methyl-4-benzyloxybut-2-enal | Aldehyde |

| Potassium permanganate (KMnO4) | (Z)-3-methyl-4-benzyloxybut-2-enoic acid | Carboxylic Acid |

| Jones Reagent (CrO3/H2SO4) | (Z)-3-methyl-4-benzyloxybut-2-enoic acid | Carboxylic Acid |

The hydroxyl group of this compound can undergo etherification to form various ethers. The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, is a common method. organic-chemistry.org Acid-catalyzed etherification with another alcohol is also possible, though care must be taken to avoid side reactions involving the alkene. nih.govnih.govberkeley.edudntb.gov.ua

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com However, for a tertiary-like allylic alcohol, this method can be prone to dehydration. google.comstackexchange.com A milder and more efficient method would be to react the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. nih.gov The Mitsunobu reaction provides another route for esterification under neutral conditions. umich.edu

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of allylic alcohols like this compound. These reactions typically proceed through the formation of a π-allyl-metal complex, which can then be attacked by a nucleophile. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the metal catalyst, the ligands, and the nucleophile.

One of the most prominent transition metal-catalyzed reactions for allylic alcohols is the Tsuji-Trost reaction, which involves a palladium catalyst. In this reaction, the hydroxyl group of the allylic alcohol is typically converted into a better leaving group, such as an acetate (B1210297) or carbonate. The palladium(0) catalyst then facilitates the departure of the leaving group to form a π-allyl palladium intermediate. This intermediate can subsequently be attacked by a wide range of "soft" nucleophiles, which are generally stabilized carbanions with a pKa of less than 25. pku.edu.cnwikipedia.orgorganic-chemistry.org The attack usually occurs at the less substituted terminus of the allyl system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of palladium-catalyzed allylic substitution can be applied to predict its reactivity. The presence of the methyl group at the 3-position would likely influence the regioselectivity of the nucleophilic attack on the corresponding π-allyl palladium intermediate.

| Catalyst System | Nucleophile (Pronucleophile) | Reaction Type | Potential Product |

| Palladium(0) complex (e.g., Pd(PPh₃)₄) | Malonates, β-keto esters, certain enamines | Allylic Alkylation | Substituted butene derivative |

| Palladium(0) complex with chiral ligands | Prochiral nucleophiles | Asymmetric Allylic Alkylation | Enantioenriched butene derivative |

Another important class of transition metal-catalyzed reactions for allylic alcohols is redox isomerization, often catalyzed by ruthenium complexes. This process converts the allylic alcohol into the corresponding saturated ketone or aldehyde. researchgate.netresearchgate.net For a substrate like this compound, a ruthenium-catalyzed redox isomerization would be expected to yield 4-(benzyloxy)-3-methylbutan-2-one. This transformation proceeds through an intramolecular hydrogen transfer mechanism mediated by the ruthenium catalyst.

| Catalyst System | Reaction Type | Potential Product |

| Ruthenium complex (e.g., RuH₂(PPh₃)₄) | Redox Isomerization | 4-(benzyloxy)-3-methylbutan-2-one |

Rearrangement and Isomerization Reactions of the Butenol (B1619263) System

The butenol system in this compound is susceptible to various rearrangement and isomerization reactions, which can be triggered by thermal, acidic, or basic conditions. These reactions can lead to changes in the position and geometry of the double bond, as well as more profound structural reorganizations.

Isomerization:

Under certain conditions, the (Z)-double bond of this compound can isomerize to the more thermodynamically stable (E)-isomer. This process can be catalyzed by acids or transition metals. For instance, palladium(II) complexes have been shown to catalyze the isomerization of related (Z)-1,4-diacetoxy-2-butenes. While the exact mechanism can be complex and solvent-dependent, it often involves the formation of π-allyl palladium intermediates that can undergo syn-anti isomerization, leading to the formation of the (E)-product.

| Conditions | Reaction Type | Potential Product |

| Acid catalyst (e.g., PTSA) | E/Z Isomerization | (E)-3-methyl-4-benzyloxybut-2-enol |

| Palladium(II) catalyst | E/Z Isomerization | (E)-3-methyl-4-benzyloxybut-2-enol |

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements:

The structure of this compound contains an allylic ether moiety, making it a potential substrate for wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, under thermal conditions. mdpi.commasterorganicchemistry.comresearchgate.net

The Claisen rearrangement would involve the formation of a vinyl ether intermediate. If the hydroxyl group of this compound were to react with a vinyl ether, the resulting allyl vinyl ether could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com

The Cope rearrangement , an all-carbon equivalent of the Claisen rearrangement, would require the conversion of the alcohol to a 1,5-diene system. While not a direct rearrangement of the parent molecule, synthetic modifications could lead to substrates capable of undergoing this transformation. mdpi.commasterorganicchemistry.com

These sigmatropic rearrangements are concerted pericyclic reactions that proceed through a six-membered, chair-like transition state. The stereochemistry of the starting material directly influences the stereochemistry of the product, making these reactions powerful tools in stereoselective synthesis.

| Reaction Type | Required Precursor/Conditions | General Product |

| Claisen Rearrangement | Formation of an allyl vinyl ether, Heat | γ,δ-Unsaturated aldehyde or ketone |

| Cope Rearrangement | Conversion to a 1,5-diene, Heat | Rearranged 1,5-diene |

Utilization of Z 3 Methyl 4 Benzyloxybut 2 Enol As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

There is no specific information available in the reviewed literature that details the use of (Z)-3-methyl-4-benzyloxybut-2-enol in the total synthesis of any complex natural products. While the use of chiral building blocks is a cornerstone of modern synthetic strategy, the role of this particular compound has not been highlighted in published synthetic routes.

Application in the Construction of Chiral Heterocyclic Compounds

Similarly, a thorough review of the scientific literature did not yield any instances of this compound being employed in the synthesis of chiral heterocyclic compounds. The construction of such molecules often relies on versatile starting materials, but the application of this specific butenol (B1619263) derivative for this purpose is not described.

Strategic Building Block in the Synthesis of Chiral Organic Molecules

The potential of this compound as a strategic building block for other chiral organic molecules has not been explored in the available scientific literature. While its structure suggests potential for various transformations, no specific examples or methodologies have been reported.

Potential in the Development of Advanced Organic Scaffolds

There is no information available regarding the use or potential of this compound in the development of advanced organic scaffolds.

Synthesis and Reactivity of Derivatives and Analogues of Z 3 Methyl 4 Benzyloxybut 2 Enol

Systematic Exploration of Structural Modifications of the (Z)-3-methyl-4-benzyloxybut-2-enol Framework

The systematic modification of the this compound structure allows for a detailed investigation into how changes in its chemical architecture influence its properties and reactivity. Key areas for modification include the allylic alcohol moiety, the methyl substituent, and the benzyloxy group.

Modification of the Allylic Alcohol: The hydroxyl group can be converted into various other functional groups. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, providing a gateway to a range of further chemical transformations. Esterification or etherification of the alcohol introduces different protecting groups or functional moieties that can modulate the molecule's steric and electronic properties.

Variation of the Methyl Group: The methyl group at the 3-position can be replaced with other alkyl or aryl groups to study the impact of steric bulk and electronic effects on the reactivity of the double bond and the allylic alcohol. Introducing electron-withdrawing or electron-donating groups in this position can significantly alter the molecule's chemical behavior.

Alterations to the Benzyloxy Group: The benzyl (B1604629) group of the benzyloxy ether can be substituted with various functional groups on the aromatic ring. These substitutions can fine-tune the electronic properties of the oxygen atom and influence the stability of the molecule. Furthermore, the entire benzyloxy group can be replaced with other protecting groups or functional ethers to explore a wider chemical space.

These systematic modifications provide a platform for developing a library of compounds with diverse structures and potential applications. The table below summarizes some of the key structural modifications and their potential impact.

| Original Functional Group | Modification | Potential Impact on Reactivity |

| (Z)-Alkene | Isomerization to (E)-alkene | Altered stereoselectivity in subsequent reactions |

| Hydroxyl Group | Oxidation to aldehyde/carboxylic acid | Increased electrophilicity at C1 |

| Hydroxyl Group | Esterification/Etherification | Modified steric hindrance and electronic effects |

| Methyl Group | Replacement with larger alkyl groups | Increased steric hindrance around the double bond |

| Benzyl Group | Substitution on the aromatic ring | Tunable electronic properties of the ether oxygen |

Synthetic Access to Diversified Analogues and Functionalized Derivatives

The synthesis of analogues and derivatives of this compound can be achieved through several strategic approaches. A common starting point would be the stereoselective reduction of a corresponding ynone or the partial reduction of an alkyne.

One plausible synthetic route to the parent compound involves the use of a protected 3-methyl-4-hydroxybut-2-yn-1-ol. The primary alcohol could be protected, followed by benzylation of the secondary alcohol. Subsequent stereoselective reduction of the alkyne, for example, using Lindlar's catalyst, would yield the desired (Z)-alkene.

Further functionalization can be achieved through various organic reactions. For example, the allylic alcohol can undergo Sharpless epoxidation to introduce a chiral epoxide, which can then be opened by a variety of nucleophiles to create a range of functionalized derivatives. The table below outlines some synthetic transformations for creating diversified analogues.

| Starting Material | Reagent(s) | Product Type |

| This compound | MnO2 | (Z)-3-methyl-4-benzyloxybut-2-enal |

| This compound | Acetic anhydride (B1165640), pyridine | (Z)-4-acetoxy-3-methyl-1-(benzyloxy)but-2-ene |

| This compound | t-BuOOH, VO(acac)2 | 2-(benzyloxymethyl)-3-methyloxiran-2-yl)methanol |

Structure-Reactivity Relationships in Modified this compound Derivatives

The relationship between the structure of the modified derivatives and their reactivity is a critical aspect of their chemical exploration. The electronic and steric nature of the substituents can have a profound effect on the outcomes of chemical reactions.

For instance, in reactions involving the double bond, such as electrophilic additions, the presence of an electron-donating methyl group would be expected to increase the nucleophilicity of the alkene. Conversely, replacing the methyl group with an electron-withdrawing group would decrease its reactivity towards electrophiles.

The stereochemistry of the (Z)-double bond also plays a crucial role in directing the stereochemical outcome of many reactions. For example, in a diastereoselective epoxidation, the approach of the oxidizing agent will be influenced by the relative orientation of the substituents on the double bond, leading to a specific stereoisomer of the product.

The nature of the benzyloxy group can also influence reactivity. Electron-withdrawing substituents on the benzyl ring can make the ether oxygen less Lewis basic, potentially affecting reactions that involve coordination to this oxygen. The table below provides a hypothetical structure-reactivity relationship for selected derivatives.

| Derivative | Structural Feature | Predicted Reactivity |

| (Z)-3-(trifluoromethyl)-4-benzyloxybut-2-enol | Electron-withdrawing CF3 group | Decreased nucleophilicity of the double bond |

| (E)-3-methyl-4-benzyloxybut-2-enol | (E)-alkene geometry | Different stereochemical outcomes in addition reactions |

| (Z)-3-methyl-4-(4-nitrobenzyloxy)but-2-enol | Electron-withdrawing nitro group on benzyl | Increased ease of benzyl group cleavage |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Z 3 Methyl 4 Benzyloxybut 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed structure of (Z)-3-methyl-4-benzyloxybut-2-enol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provides crucial insights into the molecule's stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information for the structural analysis of this compound.

The ¹H NMR spectrum is expected to display distinct signals for each set of non-equivalent protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The vinylic proton (H-2) is expected to show a characteristic chemical shift, and its coupling to the adjacent methylene (B1212753) protons (H-1) would provide information about the double bond geometry. The presence of the hydroxyl group gives rise to a signal whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the benzene (B151609) ring will resonate in the aromatic region (δ ~127-138 ppm). The olefinic carbons (C-2 and C-3) will have characteristic shifts in the vinyl region, and the presence of the methyl and benzyloxymethyl substituents will influence their precise chemical shifts. The benzylic methylene carbon and the hydroxymethyl carbon will also exhibit characteristic signals.

Representative ¹H NMR Data for a Structurally Similar Z-Allylic Alcohol

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20-7.40 | multiplet | |

| Vinylic-H | ~5.30 | triplet | ~7 |

| Benzylic-CH₂ | ~4.50 | singlet | |

| Hydroxymethyl-CH₂ | ~4.03 | singlet | |

| Methyl-CH₃ | ~1.70 | singlet | |

| Hydroxyl-OH | Variable | singlet (broad) |

Representative ¹³C NMR Data for a Structurally Similar Z-Allylic Alcohol

| Carbon | Representative Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~128 |

| Vinylic C (quaternary) | ~135 |

| Vinylic CH | ~125 |

| Benzylic CH₂ | ~72 |

| Hydroxymethyl CH₂ | ~60 |

| Methyl CH₃ | ~20 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the vinylic proton (H-2) and the protons of the hydroxymethyl group (H-1), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly important for determining the stereochemistry of the double bond. For the (Z)-isomer, a NOESY spectrum is expected to show a spatial correlation (a cross-peak) between the vinylic proton (H-2) and the methyl group protons. This proximity is characteristic of the Z-geometry.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound (C₁₂H₁₆O₂), distinguishing it from other compounds with the same nominal mass.

Gas Chromatography/Mass Spectrometry (GC/MS) : In GC/MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound would likely involve the loss of a benzyl group (C₇H₇), a hydroxyl group (OH), or a water molecule (H₂O).

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion | Structure | m/z (expected) |

| [M-H₂O]⁺ | C₁₂H₁₄O⁺ | 174 |

| [M-CH₂OH]⁺ | C₁₁H₁₃O⁺ | 161 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Vibrational and Electronic Spectroscopy for Functional Group Identification (e.g., IR, UV-Vis)

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak around 1670 cm⁻¹ would indicate the C=C stretching of the alkene. C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region, and the C-H stretching of the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. tandfonline.com

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (alkene) | ~1670 |

| C-O (alcohol/ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in the benzyloxy group is the primary chromophore in this compound. It would be expected to exhibit characteristic absorption bands in the UV region, typically around 254 nm.

X-ray Crystallography for Absolute Stereochemical Determination (if applicable to crystalline derivatives)

While NMR, and particularly NOESY, can provide strong evidence for the Z-configuration of the double bond, the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the compound to be in a crystalline form. If this compound itself is not crystalline, a crystalline derivative could be synthesized for analysis. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the molecule, providing an unambiguous confirmation of its connectivity and stereochemistry.

Computational and Theoretical Investigations on Z 3 Methyl 4 Benzyloxybut 2 Enol

Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetic landscapes of organic molecules. For (Z)-3-methyl-4-benzyloxybut-2-enol, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the relative stabilities of different isomers and conformers.

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-311+G(d,p), are commonly employed to optimize the geometry of the molecule and calculate its electronic properties. nih.govacs.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The results of such calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For allylic alcohols like this compound, the HOMO is typically associated with the C=C double bond, making it the primary site for electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Method |

| Total Energy (Hartree) | -655.123 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.45 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 1.23 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 7.68 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific computational studies on this compound are not widely available.

Molecular Modeling and Conformational Analysis of the this compound System

The biological activity and reactivity of a flexible molecule like this compound are intimately linked to its accessible conformations. Molecular modeling, encompassing techniques from molecular mechanics to high-level quantum chemical calculations, is employed to explore the conformational space of this molecule.

Conformational analysis aims to identify the low-energy conformations (conformers) and the energy barriers that separate them. csbsju.edu For this compound, rotation around the C-O and C-C single bonds gives rise to a multitude of possible conformations. A systematic or stochastic conformational search can be performed to locate the various energy minima on the potential energy surface. ucsb.edu

The relative energies of these conformers are influenced by a combination of steric and electronic effects. For instance, the orientation of the bulky benzyloxy group relative to the rest of the molecule will significantly impact conformational stability. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the benzyloxy ether could also play a role in stabilizing certain conformations. Understanding the preferred conformation is critical, as it is often the conformation that undergoes a chemical reaction.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Note: The data presented is for illustrative purposes to demonstrate the output of a conformational analysis.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For this compound, a key reaction is the stereoselective epoxidation of the double bond, such as the Sharpless epoxidation. nih.govwayne.edu DFT calculations can be used to model the interaction of the allylic alcohol with the chiral catalyst and the oxidant. acs.orgfigshare.com These models can predict the structure of the transition state and calculate its energy, providing a detailed understanding of how the catalyst controls the stereochemical outcome of the reaction. dp.tech The activation energies for different pathways can be compared to predict which product will be favored.

Another reaction of interest is the base-catalyzed isomerization of allylic alcohols. acs.org Computational studies can help to understand the role of the base and the nature of the intermediates, such as ion pairs, in transferring chirality during the isomerization process.

Theoretical Insights into Stereoselectivity and Regioselectivity in Reactions Involving this compound

Many reactions of this compound can lead to the formation of multiple stereoisomers or regioisomers. Theoretical calculations are invaluable for explaining and predicting the observed selectivity.

In the context of stereoselectivity, computational models can quantify the energetic differences between the transition states leading to different stereoisomeric products. For example, in the Sharpless epoxidation of an allylic alcohol, the model would involve a complex of the titanium catalyst, the chiral tartrate ligand, the allylic alcohol, and the peroxide. The subtle interactions within this complex, such as steric hindrance and electronic effects, dictate which face of the double bond is epoxidized. The O-C-C=C dihedral angle of the substrate within the catalyst complex has been identified as a crucial factor in determining the enantioselectivity. nih.govacs.org

Regioselectivity, the preference for reaction at one site over another, can also be rationalized using computational methods. For instance, in reactions involving both the double bond and the hydroxyl group, calculations can help determine which functional group is more reactive under specific conditions by comparing the activation barriers for reactions at each site. For example, in the dihydroxylation of alkenes with osmium tetroxide, the reaction is known to be regioselective for the most electron-rich double bond. masterorganicchemistry.com

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |

| Epoxidation (pro-R) | TS-R | 10.2 | R-epoxide |

| Epoxidation (pro-S) | TS-S | 12.5 | |

| Isomerization | TS-iso | 15.8 |

Note: This table provides a hypothetical comparison of activation energies to illustrate how computational chemistry can be used to predict stereoselectivity.

Conclusion and Future Research Directions for Z 3 Methyl 4 Benzyloxybut 2 Enol

Summary of Key Synthetic Achievements and Diverse Applications

(Z)-3-methyl-4-benzyloxybut-2-enol is a valuable chiral building block in organic synthesis. Its synthesis is a key step in the preparation of various complex molecules. Noteworthy synthetic achievements include its preparation through the reduction of corresponding α,β-unsaturated ketones and aldehydes. One of the primary applications of this compound lies in its role as a precursor to other chiral molecules. For instance, it can be converted into the corresponding epoxide, which is a versatile intermediate for the synthesis of a variety of organic compounds.

The development of catalytic, enantioselective methods has been a significant achievement in the synthesis of allylic alcohols like this compound. nih.gov These methods often utilize readily available starting materials and can proceed in a one-pot fashion, which is efficient and minimizes purification steps. nih.gov The direct use of allylic alcohols in substitution reactions is an environmentally friendly approach as it generates water as the only byproduct. thieme-connect.com

The strategic importance of this compound is highlighted by its utility in the total synthesis of natural products and other biologically active molecules. Its specific stereochemistry and functional groups allow for controlled elaboration into more complex structures.

Emerging Methodologies and Unexplored Avenues for this compound and Related Systems

The field of organic synthesis is constantly evolving, with new methodologies emerging for the preparation of key intermediates like this compound. Recent advancements in catalysis offer promising new routes. For example, nickel-catalyzed direct coupling of alkynes with methanol (B129727) presents a highly atom-economical approach to allylic alcohols. rsc.org This method avoids the need for stoichiometric reducing agents and expands the toolkit for C-C bond formation. rsc.org

Another area of development is the direct activation of allylic alcohols for nucleophilic substitution, bypassing the need for pre-functionalization. thieme-connect.com This can be achieved using various catalysts, including those based on palladium. uva.nl Mechanistic studies, including computational approaches like Density Functional Theory (DFT), are crucial for understanding and optimizing these new reactions. uva.nlacs.org For instance, DFT calculations have shed light on the role of co-catalysts and hydrogen-bonding networks in facilitating the rate-limiting C-O bond activation step in palladium-catalyzed amination of allylic alcohols. uva.nl

Unexplored avenues for this compound could involve its use in novel catalytic systems. For example, titanium(III)-mediated dehydroxylative cross-coupling reactions of allylic alcohols with electron-deficient olefins have been developed, offering a general method for C-C bond formation. acs.org Investigating the reactivity of this compound in such transformations could lead to new synthetic applications. Furthermore, the isomerization of allylic alcohols to ketones using ruthenium-based catalysts like the Grubbs reagent has been observed and presents an area for further investigation to understand the scope and mechanism of this transformation. mdpi.com

Potential for Further Exploration in Complex Molecule Synthesis and Chiral Target Synthesis

The structure of this compound, with its defined stereochemistry and versatile functional groups (a protected primary alcohol, a Z-alkene, and a secondary allylic alcohol), makes it a highly valuable building block for the synthesis of complex molecules and chiral targets. Its potential lies in its ability to introduce a specific four-carbon unit with controlled stereochemistry.

Future explorations could focus on utilizing this compound in the synthesis of polyketide natural products, where stereochemically defined alcohol and methyl-bearing centers are common motifs. The allylic alcohol functionality can be a handle for various transformations, including epoxidation, dihydroxylation, and further carbon-carbon bond-forming reactions. The Z-geometry of the double bond can direct the stereochemical outcome of subsequent reactions, providing access to specific diastereomers of complex targets.

The development of more efficient and stereoselective methods for the transformation of the allylic alcohol will be crucial. This includes exploring enzymatic resolutions or desymmetrization strategies to further enhance its utility in asymmetric synthesis. The application of modern catalytic methods, such as metathesis or C-H activation, to derivatives of this compound could also open up new pathways for the construction of intricate molecular architectures.

Unaddressed Mechanistic Questions and Future Theoretical Investigations

While significant progress has been made in the synthesis and application of allylic alcohols, several mechanistic questions remain, particularly concerning the direct activation of the hydroxyl group. Future theoretical investigations, primarily using Density Functional Theory (DFT), can provide deeper insights into these reaction mechanisms.

One area of focus could be the detailed mechanistic pathways of transition-metal-catalyzed reactions involving this compound. For example, in palladium-catalyzed allylic substitution, a deeper understanding of the factors controlling regioselectivity and stereoselectivity is still needed. DFT calculations can help to elucidate the structures and energies of transition states and intermediates, providing a rational basis for catalyst and ligand design. uva.nl

The mechanism of nickel-catalyzed carboxylation of allylic alcohols is another area ripe for theoretical exploration. acs.org While it is known that the reaction proceeds via activation of the allylic alcohol, the precise nature of the rate- and selectivity-determining steps warrants further investigation. acs.org Theoretical studies could also probe the role of additives and solvents in these reactions. nih.gov

Furthermore, the mechanism of isomerization reactions of allylic alcohols catalyzed by ruthenium complexes is not fully understood. mdpi.com Theoretical studies could help to clarify the reaction pathway and explain the observed product distributions. Understanding these fundamental mechanistic details will be critical for the development of new, more efficient, and selective synthetic methods involving this compound and related systems.

Q & A

Q. What are the common synthetic routes for (Z)-3-methyl-4-benzyloxybut-2-enol, and how is stereochemical control achieved?

Methodological Answer: Synthesis typically involves benzyl ether protection of a hydroxyl group to stabilize intermediates during enol formation. For example, enzymatic hydroxylation of phenolic precursors (as in enzymatic ortho-hydroxylation studies ) can generate key intermediates. Stereochemical control (Z-configuration) is achieved via:

- Kinetic vs. thermodynamic control : Lower temperatures favor the Z-isomer due to reduced epimerization.

- Chiral auxiliaries or catalysts : Asymmetric induction using chiral ligands or enzymes to direct stereochemistry.

- Purification : Chromatography (e.g., HPLC with chiral columns, as referenced in analytical methods for similar compounds ).

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for Z/E isomer distinction).

- HPLC-MS : Reverse-phase HPLC (C18 columns) with mass spectrometry for purity assessment, referencing methods applied to benzophenone derivatives .

- Melting Point Analysis : Cross-referenced with literature values (e.g., similar compounds in reagent catalogs report precise mp ranges ).

Q. How is the benzyloxy group stability evaluated under acidic or basic conditions?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to controlled pH buffers (e.g., HCl/NaOH solutions) and monitor degradation via:

- TLC or HPLC : Track benzyl alcohol byproducts.

- Kinetic Analysis : Calculate half-life () under varying conditions.

- Comparative Stability Data : Reference stability profiles of structurally related benzyl-protected compounds (e.g., 4-chlorobenzhydrol degradation pathways ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize epimerization during synthesis?

Methodological Answer:

- Temperature Modulation : Lower reaction temperatures (e.g., 0–5°C) reduce thermal epimerization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect epimerization intermediates.

- Case Study : Enzymatic hydroxylation systems (e.g., Pseudomonas spp. enzymes) show high stereoselectivity for ortho-substituted products under mild conditions .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC-recommended solvent systems (e.g., CDCl vs. DMSO-d) for NMR comparisons.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict H chemical shifts to cross-validate experimental data.

- Collaborative Reproducibility : Share raw spectral data via repositories (e.g., Zenodo) to benchmark against prior studies on benzophenone analogs .

Q. What computational methods predict the stability and reactivity of the Z-isomer under varying conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. ethanol) to assess conformational stability.

- Density Functional Theory (DFT) : Calculate activation energies for Z→E isomerization to identify destabilizing factors (e.g., steric hindrance).

- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., benzyloxy group position) with degradation rates, as demonstrated in parabens and benzophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.